molecular formula C20H22ClNO2S B11195940 1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline

1-[(4-Chlorophenyl)sulfonyl]-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline

Cat. No.: B11195940
M. Wt: 375.9 g/mol
InChI Key: RTDHGAIKELJGBR-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzenesulfonyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline is an organic compound that belongs to the class of sulfonyl quinolines. This compound is characterized by the presence of a chlorobenzenesulfonyl group attached to a dihydroquinoline ring, which is further substituted with multiple methyl groups. The unique structure of this compound imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzenesulfonyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline typically involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable dihydroquinoline derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.

    Solvent: Common solvents used include dichloromethane or chloroform.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.

Industrial Production Methods

On an industrial scale, the production of 1-(4-chlorobenzenesulfonyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzenesulfonyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted chlorobenzenes, and various quinoline derivatives.

Scientific Research Applications

1-(4-Chlorobenzenesulfonyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The quinoline ring system may also interact with DNA or proteins, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl isocyanate: Shares the chlorobenzenesulfonyl group but differs in the presence of an isocyanate group.

    4-Chlorobenzenesulfonyl chloride: Similar in structure but lacks the quinoline ring system.

    Sulfonyl quinolines: A broader class of compounds with varying substituents on the quinoline ring.

Uniqueness

1-(4-Chlorobenzenesulfonyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of multiple methyl groups on the quinoline ring enhances its lipophilicity, potentially improving its interaction with biological membranes and targets.

This detailed article provides a comprehensive overview of 1-(4-chlorobenzenesulfonyl)-2,2,4,6,7-pentamethyl-1,2-dihydroquinoline, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H22ClNO2S

Molecular Weight

375.9 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-2,2,4,6,7-pentamethylquinoline

InChI

InChI=1S/C20H22ClNO2S/c1-13-10-18-15(3)12-20(4,5)22(19(18)11-14(13)2)25(23,24)17-8-6-16(21)7-9-17/h6-12H,1-5H3

InChI Key

RTDHGAIKELJGBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C=C2C)(C)C)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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